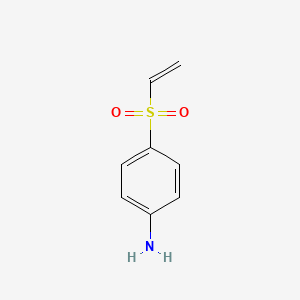

BENZENAMINE,4-(ETHENYLSULFONYL)-

Description

Contextualizing Benzenamine, 4-(ethenylsulfonyl)- within Contemporary Organic Chemistry

In contemporary organic chemistry, Benzenamine, 4-(ethenylsulfonyl)- is recognized as a key intermediate and monomer. pubcompare.ai Its bifunctional nature allows it to participate in a diverse range of chemical transformations. The primary amine group serves as a nucleophile and a precursor for diazotization reactions, which are fundamental in the synthesis of azo dyes. google.comnist.gov The vinylsulfonyl group, on the other hand, is an excellent Michael acceptor, readily reacting with nucleophiles. researchgate.net

This dual reactivity makes the compound a valuable component in the synthesis of reactive dyes. google.com These dyes form covalent bonds with fibers like cotton, leading to excellent color fastness. Patents describe the use of aniline (B41778) derivatives containing a vinyl sulfone system for creating such high-performance dyes. google.com Furthermore, it serves as a crucial monomer in polymer chemistry for the development of functional polymers and advanced materials with tailored properties. pubcompare.ai Its ability to be incorporated into polymer chains via its vinyl group, while leaving the amine functionality available for subsequent modifications, is a significant advantage.

Significance of the Ethenylsulfonyl Functionality in Aromatic Amine Systems

The ethenylsulfonyl (vinylsulfonyl) group is an electron-withdrawing moiety that significantly influences the chemical behavior of the entire molecule. Its primary significance lies in its role as a reactive "handle" for covalent modification. The sulfone group strongly activates the vinyl group, making it highly susceptible to nucleophilic attack in what is known as a Michael addition or aza-Michael addition. researchgate.net This reactivity is exploited for immobilizing bioactive ligands and for cross-linking applications in polymer and materials science. researchgate.net

The reaction can proceed under mild conditions, including at physiological pH, with various nucleophiles such as thiols and amines. researchgate.net This "click chemistry" characteristic makes the vinyl sulfone group particularly useful in bioconjugation and surface modification. researchgate.net

Simultaneously, the aromatic amine group (-NH2) is a potent activating group for electrophilic aromatic substitution. dcceew.gov.au It increases the electron density of the benzene (B151609) ring, facilitating reactions at the positions ortho to the amine. dcceew.gov.au This electronic interplay between the electron-donating amine and the electron-withdrawing sulfonyl group creates a molecule with distinct reactive sites, allowing for selective and sequential chemical transformations.

Research Imperatives and Future Directions for Benzenamine, 4-(ethenylsulfonyl)- Studies

The unique reactivity profile of Benzenamine, 4-(ethenylsulfonyl)- positions it at the forefront of several research imperatives. A primary focus is its continued exploitation in materials science, particularly in the design of novel polymers. pubcompare.ai Research is geared towards synthesizing polymers with specific functionalities for applications in areas like drug delivery, sensor technology, and performance coatings. The ability to post-functionalize polymers derived from this monomer opens avenues for creating "smart" materials that can respond to external stimuli.

Another significant direction is its application in medicinal chemistry and the synthesis of complex organic molecules. pubcompare.ai The vinyl sulfone moiety is a known pharmacophore in certain drug classes, and its ability to covalently bind to biological targets is an area of active investigation. Researchers are exploring its use as a pivotal intermediate for creating new chemical entities with potential therapeutic value. pubcompare.ai

Future studies will likely focus on developing more efficient and sustainable synthetic routes to Benzenamine, 4-(ethenylsulfonyl)- and its derivatives. Furthermore, a deeper understanding of the kinetics and mechanisms of its polymerization and conjugation reactions will enable more precise control over the properties of the resulting materials, solidifying its role as a critical tool in advanced chemical synthesis. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethenylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H,1,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJGJJKVYCRQNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308188 | |

| Record name | 4-ethenesulfonylphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25781-90-2 | |

| Record name | 4-(Ethenylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25781-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 202666 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025781902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC202666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethenesulfonylphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenamine, 4 Ethenylsulfonyl and Its Precursors

Established Synthetic Routes to Ethenylsulfonyl-Substituted Aromatic Amines

Traditional methods for synthesizing ethenylsulfonyl-substituted aromatic amines have been well-documented and are widely used in industrial applications.

The introduction of the ethenylsulfonyl group onto an aromatic ring is a key step. One common strategy involves the sulfonation of an aromatic compound, followed by conversion to a sulfonyl chloride, and subsequent reaction to form the vinyl sulfone. masterorganicchemistry.comlibretexts.org For instance, anilines can be sulfonated, though the reaction conditions must be carefully controlled to avoid undesired side reactions.

Another established method is the reaction of an aryl sulfinate with a vinyl halide. For example, sodium benzenesulfinate (B1229208) can be coupled with vinyl bromide to yield phenyl vinyl sulfone. This approach can be adapted to precursors of Benzenamine, 4-(ethenylsulfonyl)-.

A significant pathway involves the use of 2-(4-aminophenylsulfonyl)ethanol as a precursor. This intermediate can be dehydrated under basic conditions to form the desired 4-(vinylsulfonyl)aniline. This method is often favored due to the relative ease of handling the hydroxyethylsulfonyl precursor compared to the more reactive vinylsulfonyl group.

Amination reactions are crucial for introducing the amino group. organic-chemistry.orgresearchgate.netbeilstein-journals.orgresearchgate.netnih.govresearchgate.net In many synthetic routes, a nitro-substituted aromatic compound is first synthesized and then reduced to the corresponding amine. For example, 4-nitrobenzenesulfonyl chloride can be converted to 4-nitrophenyl vinyl sulfone, which is then reduced to 4-aminophenyl vinyl sulfone.

Novel Approaches in the Preparation of Benzenamine, 4-(ethenylsulfonyl)-

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of Benzenamine, 4-(ethenylsulfonyl)- and its precursors.

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis. The Heck and Sonogashira reactions, while traditionally used for C-C bond formation, have analogues that can be applied to the formation of vinyl sulfones. researchgate.netorganic-chemistry.orgwikipedia.orglookchem.comlibretexts.orgnumberanalytics.comorganic-chemistry.org

Heck-type Reactions: Palladium-catalyzed coupling of aryl halides with vinylsulfonates or vinylsulfonamides can provide a direct route to aryl vinyl sulfones. researchgate.netorganic-chemistry.orglookchem.comepa.gov Research has shown that the choice of ligand is critical to prevent catalyst poisoning by sulfur-containing compounds. organic-chemistry.org For example, the use of tetraphosphine ligands has been shown to be effective in the Heck reaction of aryl bromides with vinyl sulfones, leading to high yields of the desired products. researchgate.netorganic-chemistry.org

Sonogashira-type Reactions: While the classic Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, modifications of this reaction can be envisioned for the synthesis of vinyl sulfones. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.org For instance, a three-component coupling involving an aryl halide, a source of sulfur dioxide, and an alkyne could potentially lead to the formation of an alkynyl sulfone, which could then be selectively reduced to the vinyl sulfone.

The following table summarizes the application of these coupling reactions:

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Heck Reaction | Aryl Bromide, Vinyl Sulfone | Palladium/Tetraphosphine | Aryl Vinyl Sulfone | organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Palladium/Copper | Substituted Alkyne | wikipedia.orgnumberanalytics.com |

Researchers are exploring various alternative pathways to synthesize Benzenamine, 4-(ethenylsulfonyl)-. These include direct C-H functionalization methods, which avoid the need for pre-functionalized starting materials. For example, the direct sulfonylation of anilines at the para position followed by conversion to the vinyl sulfone is an attractive, though challenging, possibility.

Furthermore, novel methods for the direct vinylation of sulfonyl-containing compounds are being investigated. These methods often employ different catalytic systems, such as copper or nickel, to achieve the desired transformation. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis of Benzenamine, 4-(ethenylsulfonyl)-

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to reduce environmental impact and improve safety. wisdomlib.orgscranton.edu For the synthesis of Benzenamine, 4-(ethenylsulfonyl)-, this includes:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or super-critical carbon dioxide.

Catalytic Reactions: Employing catalytic methods to reduce the amount of waste generated from stoichiometric reagents. wisdomlib.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

One example of a greener approach is the enzymatic synthesis of aniline (B41778) precursors, which can offer high selectivity and mild reaction conditions. researchgate.net Additionally, the development of solvent-free or one-pot syntheses can significantly reduce waste and energy consumption.

Chemical Reactivity and Transformation Pathways of Benzenamine, 4 Ethenylsulfonyl

Reactivity of the Amino Group in Benzenamine, 4-(ethenylsulfonyl)-

The amino group attached to the benzene (B151609) ring largely dictates the reactivity of the aromatic system and can itself act as a nucleophile.

The amino group (-NH2) is a potent activating group in electrophilic aromatic substitution reactions. byjus.comtestbook.com Its lone pair of electrons increases the electron density of the benzene ring, particularly at the ortho and para positions, through resonance. byjus.comtestbook.combyjus.com This makes the aromatic ring in 4-(vinylsulfonyl)aniline highly susceptible to attack by electrophiles. Consequently, electrophilic substitution is strongly directed to the positions ortho to the amino group (positions 2 and 6). byjus.com

Common electrophilic substitution reactions applicable to anilines include halogenation, nitration, and sulfonation. testbook.com

Halogenation: The reaction of aniline (B41778) with bromine water is typically rapid and results in the formation of a 2,4,6-tribromoaniline (B120722) precipitate at room temperature. byjus.combyjus.comyoutube.com To achieve mono-substitution, the high reactivity of the amino group must be moderated. byjus.com This is commonly done by protecting the amino group via acetylation with acetic anhydride. The resulting acetanilide (B955) is less activated, allowing for more controlled substitution, after which the acetyl group can be hydrolyzed to restore the amine. byjus.com

Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acids is complex. The strongly acidic conditions protonate the aniline to form the anilinium ion, which is a meta-directing group. byjus.combyjus.com This leads to a mixture of ortho, para, and a significant amount of meta-nitro products, along with tarry oxidation byproducts. byjus.combyjus.com As with halogenation, protecting the amino group as an acetamide (B32628) is the preferred strategy to selectively yield the p-nitro derivative. byjus.com

Sulfonation: Aniline reacts with concentrated sulfuric acid to form anilinium hydrogensulfate. testbook.combyjus.com Upon heating, this intermediate rearranges to produce p-aminobenzenesulfonic acid, commonly known as sulfanilic acid. byjus.comtestbook.combyjus.com

Friedel-Crafts Reactions: Aniline does not typically undergo Friedel-Crafts alkylation or acylation. byjus.comchemistrysteps.com The amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., aluminum chloride), forming a complex that deactivates the aromatic ring towards further electrophilic attack. byjus.comyoutube.comchemistrysteps.com

Table 1: Summary of Electrophilic Substitution Reactions for the Aniline Moiety

| Reaction | Reagents | Typical Products for Aniline | Notes |

|---|---|---|---|

| Bromination | Bromine water | 2,4,6-tribromoaniline testbook.combyjus.com | Reaction is rapid; protection of the -NH2 group is needed for mono-substitution. byjus.com |

| Nitration | Conc. HNO3, Conc. H2SO4 | Mixture of ortho, para, and meta isomers byjus.combyjus.com | Direct nitration is problematic; protection of the -NH2 group yields the para product. byjus.com |

| Sulfonation | Conc. H2SO4, heat | p-aminobenzenesulfonic acid (Sulfanilic acid) testbook.combyjus.com | The reaction proceeds via an anilinium hydrogensulfate intermediate. testbook.com |

| Friedel-Crafts | R-X, AlCl3 (Alkylation) or RCOCl, AlCl3 (Acylation) | No reaction | The -NH2 group forms a complex with the Lewis acid catalyst, deactivating the ring. byjus.comchemistrysteps.com |

The primary amino group of Benzenamine, 4-(ethenylsulfonyl)- can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. researchgate.netinternationaljournalcorner.commasterorganicchemistry.com This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). masterorganicchemistry.comyoutube.com

The formation of imines is a reversible process. operachem.com To drive the reaction toward the product, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. operachem.com The reaction is generally catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comoperachem.com However, base-catalyzed procedures have also been reported. operachem.com Schiff bases are significant in organic synthesis and have been widely studied for their diverse applications. researchgate.netresearchgate.net

General Reaction for Imine Formation: R-CHO (Aldehyde) + H₂N-Ar-SO₂CH=CH₂ → R-CH=N-Ar-SO₂CH=CH₂ + H₂O R₂C=O (Ketone) + H₂N-Ar-SO₂CH=CH₂ → R₂C=N-Ar-SO₂CH=CH₂ + H₂O (where Ar represents the 4-(ethenylsulfonyl)phenyl group)

Reactions Involving the Ethenylsulfonyl Moiety

The ethenylsulfonyl group is a key functional handle, characterized by its electron-deficient double bond.

The vinyl sulfone group is a powerful Michael acceptor due to the strong electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond. nih.govnih.gov This makes it highly susceptible to 1,4-conjugate addition by a wide range of nucleophiles. researchgate.netresearchgate.net This reaction is a fundamental bond-forming strategy in organic chemistry. researchgate.net

Nucleophiles that can participate in Michael additions with vinyl sulfones include amines, thiols, and carbanions. researchgate.net The addition of amines to activated alkenes is specifically termed the aza-Michael reaction. researchgate.net Various catalysts have been employed to facilitate these additions, including Lewis acids, supported reagents, and organocatalysts. nih.govresearchgate.net For instance, the reaction of anilines with divinyl sulfone, catalyzed by boric acid/glycerol in water, can produce thiomorpholine (B91149) 1,1-dioxides through a double Michael addition. researchgate.net

Table 2: Selected Catalysts for Aza-Michael Addition to Vinyl Sulfones

| Catalyst System | Nucleophile Example | Reaction Conditions | Reference |

|---|---|---|---|

| Boric acid/glycerol | Aromatic amines | Water | researchgate.net |

| AlCl3 or H3PO4 | Substituted anilines | Not specified | researchgate.net |

| Indium/AcOH | Nitroarenes (reduced in situ) | MeOH | researchgate.net |

| Amberlyst-15 | Primary and secondary amines | Not specified | researchgate.net |

| Cinchona alkaloids | α-cyanoacetates | Toluene, room temp. | nih.gov |

The electron-deficient double bond of the vinyl sulfone moiety allows it to act as a dienophile (a 2π partner) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov The Diels-Alder reaction is a powerful tool in synthetic chemistry for constructing six-membered rings with high stereochemical control. mdpi.com It involves the reaction of a conjugated diene with a dienophile. masterorganicchemistry.com

The reactivity of the dienophile is significantly enhanced by electron-withdrawing substituents like the sulfonyl group. While specific studies detailing the use of Benzenamine, 4-(ethenylsulfonyl)- as a dienophile are not prevalent, the known reactivity of vinyl sulfones suggests its potential in such transformations. nih.gov Asymmetric variants of the Diels-Alder reaction, which use chiral catalysts or auxiliaries, can achieve high enantioselectivity, providing access to optically active cyclic compounds. researchgate.netresearchgate.netorganic-chemistry.org Catalytic asymmetric cycloadditions are a highly efficient strategy for constructing chiral N-heterocycles and other valuable structures. researchgate.net

Table 3: The Diels-Alder [4+2] Cycloaddition

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Conjugated Diene (4π electrons) | Dienophile (2π electrons) | Six-membered ring | [4+2] Cycloaddition |

(Example: Butadiene) | (Example: Ethenylsulfonyl-containing compound) | Cyclohexene derivative | |

The vinyl group in Benzenamine, 4-(ethenylsulfonyl)- provides a handle for polymerization. The double bond can participate in chain-growth polymerization, likely through a free-radical mechanism, similar to other vinyl monomers. For example, 4-vinylbenzylphenylsulfone, a structurally related monomer, has been polymerized and copolymerized using free-radical initiation. lifescienceglobal.com

In addition to homopolymerization, the monomer can be used in copolymerization with other vinyl monomers to tailor the properties of the resulting polymer. The presence of both the polymerizable vinyl group and the reactive aniline functionality could allow for the synthesis of functional polymers that can be further modified via reactions of the amino group.

Furthermore, the reactivity of the vinyl sulfone group in Michael additions allows for its use in step-growth polymerization. Hydrogels have been formed by reacting multi-arm polymers functionalized with vinyl sulfone groups with multi-arm polymers functionalized with thiol groups. researchgate.net This demonstrates that the ethenylsulfonyl group is a versatile functional moiety for creating polymer networks. researchgate.net

Oxidative and Reductive Transformations of Benzenamine, 4-(ethenylsulfonyl)-

The chemical structure of Benzenamine, 4-(ethenylsulfonyl)- offers distinct sites for both oxidation and reduction, primarily involving the ethenyl group and the aromatic amine.

Oxidative Transformations: While specific literature detailing the oxidation of Benzenamine, 4-(ethenylsulfonyl)- is not extensively available, the reactivity of its functional groups suggests several potential transformations. The electron-deficient vinyl group is generally resistant to electrophilic oxidation (e.g., epoxidation with m-CPBA) but can be subject to other oxidative processes. The aniline moiety, being electron-rich, is susceptible to oxidation, which can sometimes lead to polymerization. Intramolecular self-oxidation involving sulfone derivatives has been observed in related polymeric systems under certain conditions. researchgate.net

Reductive Transformations: The reduction of Benzenamine, 4-(ethenylsulfonyl)- can be directed chemoselectively toward either the vinyl group or the aniline ring, depending on the reaction conditions and catalyst employed.

The ethenylsulfonyl moiety can be readily reduced to an ethylsulfonyl group. The hydrogenation of vinyl sulfoxides, which are structurally similar, has been reported using various transition metal catalysts, including iridium and rhodium complexes. nih.gov These reactions typically proceed under mild conditions. For instance, the hydrogenation of phenyl vinyl sulfoxide (B87167) can be achieved using an iridium catalyst under a hydrogen atmosphere, although catalyst deactivation through S-C bond cleavage can sometimes be a competing process. nih.gov

Conversely, the aniline ring can be hydrogenated to a cyclohexylamine (B46788) ring under more forcing conditions, typically requiring higher pressures and specific catalysts like cobalt or rhodium. google.com Studies on the selective hydrogenation of related molecules like 4-nitrostyrene (B89597) to 4-vinylaniline (B72439) show that it is possible to reduce one functional group (the nitro group) while preserving the vinyl group, highlighting the potential for controlled, selective reductions. rsc.org

Table 1: Potential Reductive Transformations

| Functional Group | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Ethenyl (Vinyl) | H₂, Transition Metal Catalyst (e.g., Pd/C, Ir-complex) | Benzenamine, 4-(ethylsulfonyl)- | Reduction of the vinyl group is expected based on the reactivity of similar vinyl sulfoxides. nih.gov |

| Aniline (Aromatic Ring) | H₂, High Pressure, Co or Rh Catalyst | 4-(Ethenylsulfonyl)cyclohexanamine | Reduction of the aniline ring typically requires more vigorous conditions than vinyl group hydrogenation. google.com |

Derivatization Strategies for Enhancing Molecular Complexity

The bifunctional nature of Benzenamine, 4-(ethenylsulfonyl)- makes it an ideal scaffold for creating more complex molecules through derivatization of the amino group or by leveraging the reactivity of the vinylsulfonyl moiety.

Derivatization via the Amino Group: The primary amino group is a versatile handle for various transformations, most notably acylation and sulfonylation.

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides. This reaction is often used to protect the amino group or to introduce new functional moieties. stackexchange.com For example, reacting Benzenamine, 4-(ethenylsulfonyl)- with acetyl chloride would yield N-[4-(ethenylsulfonyl)phenyl]acetamide. This transformation moderates the activating effect of the amino group on the benzene ring. stackexchange.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base or even under solvent-free conditions, yields the corresponding sulfonamide. semanticscholar.org This strategy introduces a new sulfonamide linkage, which is a common feature in many biologically active compounds.

Derivatization via the Vinylsulfonyl Group: The vinylsulfonyl group is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reactivity is a cornerstone of its use in bioconjugation and materials science.

Michael Addition: Nucleophiles such as thiols (e.g., from cysteine-containing peptides), amines, and alcohols can add across the double bond. researchgate.net The reaction with thiols, in particular, is highly efficient and can proceed under physiological pH, forming a stable thioether linkage. researchgate.net This specific reactivity makes the vinylsulfonyl group a valuable tool for covalently attaching the molecule to proteins or functionalized surfaces.

Table 2: Common Derivatization Reactions

| Reactive Site | Reaction Type | Reagents | Product Class |

|---|---|---|---|

| Amino Group | Acylation | Acyl Chloride (R-COCl) or Anhydride | N-Acyl aniline derivative |

| Amino Group | Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl aniline derivative (Sulfonamide) semanticscholar.org |

| Vinyl Group | Michael Addition | Thiols (R-SH), Amines (R₂-NH) | Thioether or Amine adduct researchgate.net |

Synthesis and Characterization of Advanced Derivatives and Analogues of Benzenamine, 4 Ethenylsulfonyl

Structural Modifications at the Aromatic Ring System

Modifications to the phenyl ring of Benzenamine, 4-(ethenylsulfonyl)- are typically achieved by introducing various substituents, which can significantly alter the electronic and steric properties of the molecule. The synthesis of these derivatives often starts with an already substituted aniline (B41778) precursor which is then converted to the corresponding vinylsulfone.

An example of such a derivative is a compound where a methoxy (B1213986) group is introduced onto the aromatic ring, as seen in N-[1-(4-ethenylsulfonyl-2-methoxyanilino)-2-oxo-2-phenylethyl]benzamide. guidechem.com The presence of the methoxy group at the 2-position relative to the amino group can influence the molecule's conformation and reactivity. The synthesis of such compounds underscores the strategy of using pre-functionalized starting materials to achieve targeted structural diversity on the aromatic system.

Table 1: Examples of Aromatic Ring-Modified Derivatives This table is representative of the types of modifications possible.

| Derivative Name | Ring Substituent(s) | Precursor Strategy |

| N-[1-(4-ethenylsulfonyl-2-methoxyanilino)-2-oxo-2-phenylethyl]benzamide | -OCH₃ | Synthesis from a methoxy-substituted aniline |

| 2-Chloro-4-(ethenylsulfonyl)benzenamine | -Cl | Synthesis from a chloro-substituted aniline |

| 4-(Ethenylsulfonyl)-2-methylbenzenamine | -CH₃ | Synthesis from a methyl-substituted aniline |

Functional Group Transformations of the Ethenylsulfonyl Moiety

The ethenylsulfonyl group, -SO₂CH=CH₂, is a key functional moiety that offers multiple avenues for chemical transformation. The carbon-carbon double bond is an electrophilic center, making it susceptible to various nucleophilic addition reactions (Michael addition). Furthermore, the vinyl group itself can be modified.

Research into related vinyl sulfonimidamides has shown that substitutions can be made at the α- and β-positions of the alkenyl group. nih.gov For instance, α- and β-methylated alkenyl sulfonimidamide derivatives have been synthesized. nih.gov The introduction of a methyl group at these positions was found to significantly alter the reactivity of the electrophilic double bond. nih.gov Such modifications demonstrate that the ethenyl moiety can be fine-tuned to control its chemical behavior. A common transformation for the vinylsulfonyl group is its conversion to a more stable ethylsulfonyl group via reduction or its conversion to a 2-(substituted-ethyl)sulfonyl group via addition reactions.

Design and Synthesis of N-Substituted Benzenamine, 4-(ethenylsulfonyl)- Analogues

The primary amino group (-NH₂) of Benzenamine, 4-(ethenylsulfonyl)- is a versatile handle for introducing a wide array of functional groups, leading to the creation of N-substituted analogues. nih.gov These modifications can dramatically change the compound's properties by introducing new steric and electronic features, as well as potential new binding interactions.

Common synthetic strategies involve standard N-alkylation and N-acylation reactions. For example, N-substituted-β-alanine derivatives of the related 4-aminobenzenesulfonamide have been prepared through the reaction of the amino group with acrylic acid. mdpi.com This highlights a pathway for adding carboxyl-containing side chains. Similarly, acylation reactions can be used to introduce amide functionalities, as seen in the previously mentioned N-[1-(4-ethenylsulfonyl-2-methoxyanilino)-2-oxo-2-phenylethyl]benzamide, which is an N-substituted derivative. guidechem.com

Table 2: Representative N-Substitution Reactions

| Reagent/Reaction Type | Resulting N-Substituent | Example Class |

| Acyl Halide / Acylation | -NH-C(=O)R | N-Acyl derivatives |

| Alkyl Halide / Alkylation | -NH-R or -NR₂ | N-Alkyl derivatives |

| Acrylic Acid / Michael Addition | -NH-CH₂CH₂COOH | N-Aryl-β-alanine derivatives mdpi.com |

| Isocyanate / Addition | -NH-C(=O)NHR | Urea derivatives |

Preparation of Sulfonimidamide Derivatives

A significant and advanced modification involves the transformation of the sulfonyl group into a sulfonimidamide moiety. Sulfonimidamides are considered bioisosteres of sulfonamides, where one of the sulfonyl oxygens is replaced by an imine functional group (=NR). wur.nl This substitution introduces a chiral center at the sulfur atom, allowing for three-dimensional structural diversity. wur.nl

One prominent method for synthesizing these derivatives is the enantiospecific reaction of chiral sulfonimidoyl fluorides with anilines, facilitated by a calcium salt like Ca(NTf₂)₂. wur.nlnih.gov This reaction proceeds with an inversion of the stereochemistry at the sulfur atom. Mechanistic studies suggest that the Ca²⁺ ion coordinates to the sulfonimidoyl group, forming a chelate that activates the sulfur center for a nucleophilic attack by the aniline via an Sₙ2-like transition state. wur.nlnih.gov

Another approach involves the synthesis of N-functionalized vinyl sulfonimidamides starting from a reagent like BiPhONSO. nih.gov The process includes reacting BiPhONSO with an alkenyl Grignard reagent, followed by quenching with an amine. nih.gov This method allows for the introduction of various substituents on the imidic nitrogen.

Table 3: Synthesis of a Representative Sulfonimidamide Derivative

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Key Feature | Ref |

| Chiral Sulfonimidoyl fluoride | Aniline | Ca(NTf₂)₂, room temp | Chiral Sulfonimidamide | Enantiospecific, inversion of configuration at sulfur | wur.nlnih.gov |

| BiPhONSO, Alkenyl Grignard | Amine | THF, -78 °C to 0 °C | N-Functionalized Sulfonimidamide | Versatile N-functionalization | nih.gov |

Regioselective and Stereoselective Synthesis of Advanced Derivatives

Controlling the regioselectivity and stereoselectivity during the synthesis of derivatives is crucial for accessing specific isomers with defined properties.

Stereoselectivity: The synthesis of chiral sulfonimidamides is a prime example of stereoselective synthesis. The use of chiral sulfonimidoyl fluorides as precursors allows for the preparation of sulfonimidamides with high enantiomeric purity. wur.nlnih.gov The reaction proceeds enantiospecifically, meaning the stereochemistry of the starting material directly controls the stereochemistry of the product, resulting in an inversion at the sulfur center. wur.nlnih.gov This control over the 3D arrangement of the molecule is critical for applications where specific stereoisomers are required.

Applications of Benzenamine, 4 Ethenylsulfonyl in Specialized Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The dual functionality of 4-(vinylsulfonyl)aniline makes it a key precursor in the synthesis of diverse organic compounds, particularly heterocyclic structures and azo dyes.

The presence of the amine and vinylsulfonyl groups allows for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Oxadiazoles: Benzenamine, 4-(ethenylsulfonyl)- can be utilized in the multi-step synthesis of 1,3,4-oxadiazoles. The general strategy involves the conversion of the aniline (B41778) group to a suitable intermediate, such as a hydrazide, which can then undergo cyclization reactions to form the oxadiazole ring. nih.govnih.gov For instance, the aniline can be diazotized and then converted to a carboxylic acid derivative, which is a precursor to the corresponding benzhydrazide. This benzhydrazide can then be reacted with reagents like triethyl orthoformate to yield the 1,3,4-oxadiazole. nih.gov The vinylsulfonyl group can be incorporated to functionalize the final oxadiazole molecule.

Triazoles: The synthesis of 1,2,3- and 1,2,4-triazoles can also involve 4-(vinylsulfonyl)aniline as a starting material. nih.govnih.govfrontiersin.org For 1,2,3-triazoles, the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a common method. nih.gov The aniline can be converted to an azide, which then reacts with an alkyne to form the triazole ring. nih.govfrontiersin.org Alternatively, the vinylsulfonyl group can act as a Michael acceptor for the addition of a triazole nucleus. researchgate.net The synthesis of 1,2,4-triazoles can be achieved through various condensation and cyclization reactions involving the aniline group with other reagents. nih.govfrontiersin.org

Oxazolidinones: Oxazolidinones, an important class of antibacterial agents, can be synthesized using strategies that could incorporate the 4-(vinylsulfonyl)aniline moiety. organic-chemistry.orgnih.gov The synthesis often involves the reaction of an amino alcohol with phosgene (B1210022) or a related carbonyl source. The aniline group of 4-(vinylsulfonyl)aniline can be chemically modified to an amino alcohol, which can then undergo cyclization to form the oxazolidinone ring. organic-chemistry.orgresearchgate.net

Table 1: Heterocyclic Synthesis Pathways Involving Benzenamine, 4-(ethenylsulfonyl)- Derivatives

| Heterocycle | General Synthetic Approach | Key Intermediate from 4-(vinylsulfonyl)aniline |

| 1,3,4-Oxadiazole | Cyclization of hydrazides | 4-(Ethenylsulfonyl)benzhydrazide |

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition | 4-(Ethenylsulfonyl)phenyl azide |

| 1,2,4-Triazole | Condensation and cyclization reactions | 4-(Ethenylsulfonyl)aniline |

| Oxazolidinone | Cyclization of amino alcohols | 2-Amino-1-(4-(ethenylsulfonyl)phenyl)ethanol |

This table provides a generalized overview of synthetic strategies. Actual reaction conditions and intermediate steps may vary.

Benzenamine, 4-(ethenylsulfonyl)- is a crucial component in the synthesis of reactive azo dyes. google.comwikipedia.org Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which acts as a chromophore. wikipedia.orgjchemrev.com

The synthesis of these dyes involves a two-step process: diazotization followed by coupling. jchemrev.comnih.gov In the first step, the primary aromatic amine of 4-(vinylsulfonyl)aniline is treated with a nitrous acid source (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. jchemrev.com This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative. google.com The vinylsulfonyl group acts as a reactive handle, allowing the dye to form a covalent bond with the fibers of textiles, such as cotton, leading to excellent wash fastness. google.com

Table 2: Representative Azo Dyes Derived from Benzenamine, 4-(ethenylsulfonyl)-

| Dye Class | Coupling Component Example | Resulting Dye Characteristics |

| Monoazo | Naphthol derivatives | Red to blue shades |

| Disazo | Amino-naphthol sulfonic acids | Various colors with high substantivity |

The color and properties of the final dye are highly dependent on the specific coupling component used.

Integration into Polymeric Systems and Advanced Materials

The vinylsulfonyl group of Benzenamine, 4-(ethenylsulfonyl)- is amenable to polymerization and incorporation into various advanced materials, including covalent organic frameworks and functional polymers.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with well-defined structures and high surface areas. nih.govnih.govmdpi.com Benzenamine, 4-(ethenylsulfonyl)- can serve as a building block or "strut" in the construction of these frameworks. The amino group can participate in the formation of the framework through reactions like Schiff base condensation to form imine-linked COFs. nih.gov The vinylsulfonyl group can either be a pendant functional group within the pores of the COF or MOF, imparting specific properties, or it can be used for post-synthetic modification. ambeed.comresearchgate.net For instance, sulfonic acid-functionalized COFs have shown potential in proton conduction and ion exchange applications. researchgate.net

The ethenylsulfonyl (vinylsulfonyl) group can undergo polymerization through various mechanisms, including free-radical and anionic polymerization. nih.govlifescienceglobal.com This allows for the synthesis of functional polymers where the polymer backbone contains sulfonyl groups. These polysulfones often exhibit high thermal stability and chemical resistance. lifescienceglobal.com The presence of the aniline group in the monomer, Benzenamine, 4-(ethenylsulfonyl)-, can be either protected during polymerization and later deprotected to provide a reactive site for further functionalization, or it can be directly incorporated to influence the polymer's properties, such as solubility and conductivity. nih.gov The resulting functional polymers have potential applications in areas like membranes for separation processes, specialty coatings, and as matrices for various industrial applications. lifescienceglobal.com

Applications in Optical and Electronic Materials Development

The combination of the electron-donating amino group and the electron-withdrawing sulfonyl group, connected through a conjugated benzene (B151609) ring, gives Benzenamine, 4-(ethenylsulfonyl)- interesting electronic and optical properties. chemspider.comgoogle.com These properties make it a candidate for use in the development of novel optical and electronic materials.

The molecule can be incorporated into larger conjugated systems, such as polymers or dyes, which may exhibit properties like nonlinear optical (NLO) activity or be used as components in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The vinylsulfonyl group provides a convenient point of attachment for polymerization or for grafting onto other materials. Research in this area explores how the specific electronic structure of 4-(vinylsulfonyl)aniline and its derivatives can be tailored to achieve desired optical and electronic functionalities. google.com

Spectroscopic and Structural Elucidation in Research on Benzenamine, 4 Ethenylsulfonyl

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring and Product Confirmation (e.g., GC-MS, IR, NMR)

The synthesis of Benzenamine, 4-(ethenylsulfonyl)- and its derivatives is meticulously monitored, and the final products are confirmed using a suite of advanced spectroscopic techniques. These methods allow for both qualitative and quantitative analysis, ensuring the desired product is formed with high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of Benzenamine, 4-(ethenylsulfonyl)-, GC-MS is employed to assess the purity of the final product and to identify any byproducts formed during the synthesis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint. For instance, the analysis of related aniline (B41778) derivatives often involves GC-MS to confirm their molecular weight and fragmentation patterns. rsc.orgnih.gov While specific GC-MS data for Benzenamine, 4-(ethenylsulfonyl)- is available in spectral databases, detailed research studies often focus on its derivatives, such as N-acetylated or other modified forms.

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of Benzenamine, 4-(ethenylsulfonyl)- exhibits characteristic absorption bands that confirm its structure. Key expected absorptions include:

N-H stretching vibrations of the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹.

S=O stretching vibrations of the sulfonyl group, which are strong and typically found in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

C=C stretching vibrations of the vinyl group and the aromatic ring, appearing in the 1650-1450 cm⁻¹ region.

C-H stretching and bending vibrations for the aromatic ring and the vinyl group.

In the synthesis of related compounds, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, FT-IR spectroscopy is routinely used to confirm the presence of key functional groups and thus the successful synthesis of the target molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural elucidation of Benzenamine, 4-(ethenylsulfonyl)-.

¹H NMR spectra would show distinct signals for the vinyl protons, the aromatic protons, and the amine protons. The coupling patterns and chemical shifts of the vinyl protons are particularly diagnostic of the ethenylsulfonyl group. The aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR spectra would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the two carbons of the vinyl group, the four distinct carbons of the phenyl ring, and any carbons in derivative groups.

For example, in the characterization of various acetamide (B32628) derivatives, ¹H and ¹³C NMR are used to definitively assign the structure and confirm the identity of the synthesized compounds. rsc.org

Below is a table summarizing the expected spectroscopic data for Benzenamine, 4-(ethenylsulfonyl)- based on general principles and data for related compounds.

| Spectroscopic Technique | Expected Key Features for Benzenamine, 4-(ethenylsulfonyl)- |

| GC-MS | Molecular ion peak (M⁺) corresponding to the molecular weight (183.23 g/mol ). Characteristic fragmentation pattern. |

| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1320 (asymmetric SO₂ stretch), ~1140 (symmetric SO₂ stretch), ~1620 (C=C stretch), ~1600, 1500 (aromatic C=C stretch). |

| ¹H NMR (ppm) | Signals for vinyl protons (typically 3 protons with complex splitting), aromatic protons (two doublets for AA'BB' system), and amine protons (broad singlet). |

| ¹³C NMR (ppm) | Signals for vinyl carbons, four distinct aromatic carbons, confirming the 1,4-substitution pattern. |

Crystallographic Studies for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. While crystallographic data for Benzenamine, 4-(ethenylsulfonyl)- itself may not be widely published, studies on its derivatives provide valuable insights into how this moiety influences the solid-state packing and molecular geometry.

For instance, the crystal structures of sulfonyl hydrazone derivatives have been determined to understand their molecular conformation and intermolecular interactions. google.comnih.gov Such studies reveal precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's reactivity and its interactions in a biological or material context. In the case of derivatives of Benzenamine, 4-(ethenylsulfonyl)-, crystallographic analysis would be essential for:

Confirming the connectivity of atoms within the molecule.

Determining the conformation of the vinylsulfonyl group relative to the phenyl ring.

Elucidating the packing of the molecules in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding involving the amine group and the sulfonyl oxygens.

Establishing the absolute stereochemistry of chiral derivatives.

The data obtained from X-ray crystallography is often presented in a standardized format, such as the Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure.

| Compound Derivative Type | Information from Crystallography | Relevance |

| N-Acyl derivatives | Conformation of the amide linkage, hydrogen bonding patterns. | Understanding reactivity in polymerization and biological interactions. |

| Metal complexes | Coordination geometry, bond lengths to the metal center. | Design of novel catalysts and materials. |

| Chiral derivatives | Absolute configuration (R/S). | Development of stereoselective syntheses and chiral materials. |

Spectroscopic Analysis of Reaction Mechanisms and Intermediates

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. Spectroscopic techniques can be used to detect and characterize transient intermediates that are formed during the synthesis of Benzenamine, 4-(ethenylsulfonyl)-.

The synthesis of vinyl sulfones can proceed through various mechanisms, often involving radical or polar intermediates. organic-chemistry.orgresearchgate.net For example, the reaction of sodium arenesulfinates with alkenes can be initiated to form a sulfonyl radical, which then adds to the alkene. Subsequent elimination leads to the vinyl sulfone product. organic-chemistry.org

In-situ spectroscopy , particularly FT-IR and NMR, can be powerful tools for monitoring the progress of a reaction in real-time and identifying intermediates. For example, in the study of aniline polymerization, in-situ FT-IR spectroscopy has been used to obtain evidence for the formation of dimeric intermediates. researchgate.net A similar approach could be applied to the synthesis of Benzenamine, 4-(ethenylsulfonyl)- to observe the disappearance of starting materials and the appearance of the product, as well as any transient species.

The study of sulfonyl migrations, which can be competing reactions in some synthetic routes, has been elucidated using techniques like isotopic labeling and crossover experiments, with spectroscopic analysis confirming the structures of the final products. researchgate.net

The synthesis of reactive dyes from Benzenamine, 4-(ethenylsulfonyl)- often involves its conversion to a more reactive form, such as the corresponding β-sulfatoethylsulfone. Spectroscopic methods are crucial for confirming this transformation and for studying the subsequent coupling reaction with a chromophore. asianpubs.orgmdpi.com

| Reaction Stage | Potential Intermediates | Spectroscopic Technique for Detection |

| Sulfonylation | Sulfonyl radical, carbocation/carbanion | Electron Paramagnetic Resonance (EPR) for radicals; Low-temperature NMR for ionic species. |

| Elimination | Alkyl halide or sulfonate ester | GC-MS or NMR to track disappearance. |

| Derivatization (e.g., acylation) | Amide | IR to observe the appearance of the carbonyl stretch; NMR to see shifts in aromatic/amine proton signals. |

Theoretical and Computational Investigations of Benzenamine, 4 Ethenylsulfonyl

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Benzenamine, 4-(ethenylsulfonyl)-. These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution.

Molecular Geometry and Electronic Properties:

DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be used to optimize the molecular geometry of Benzenamine, 4-(ethenylsulfonyl)-. These calculations can predict bond lengths, bond angles, and dihedral angles in the ground state. For similar sulfonamide compounds, theoretical calculations have shown good agreement with experimental data from X-ray crystallography.

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor) and are prone to nucleophilic attack. For Benzenamine, 4-(ethenylsulfonyl)-, the amino group would be expected to be a region of negative potential, while the sulfonyl and vinyl groups would exhibit more positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions. It can quantify the delocalization of electron density between occupied and unoccupied orbitals, which is indicative of hyperconjugative interactions that stabilize the molecule.

Reactivity Descriptors:

From the calculated electronic properties, various reactivity descriptors can be derived to predict how Benzenamine, 4-(ethenylsulfonyl)- will behave in chemical reactions.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

These descriptors are instrumental in predicting the molecule's behavior in various chemical environments.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving Benzenamine, 4-(ethenylsulfonyl)-. This approach allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed picture of the reaction pathway.

Michael Addition Reactions:

The ethenylsulfonyl group in Benzenamine, 4-(ethenylsulfonyl)- is an excellent Michael acceptor. Computational studies can model the addition of nucleophiles, such as thiols or amines, to the vinyl group. By calculating the potential energy surface of the reaction, researchers can identify the transition state structure and the associated energy barrier. This information is critical for understanding the kinetics of the reaction. For instance, the reaction of a thiol with the vinyl sulfone would proceed through a transition state where the S-C bond is partially formed and the negative charge is delocalized over the sulfonyl group.

Reactions at the Aniline (B41778) Moiety:

The amino group of the aniline moiety can also participate in various reactions, such as acylation or diazotization. Computational modeling can be used to explore the mechanisms of these reactions, including the role of catalysts and the effect of substituents on the reaction rate.

Transition State Theory:

Transition state theory can be applied to the computationally determined transition state structures to calculate reaction rate constants. This allows for a direct comparison between theoretical predictions and experimental kinetic data.

| Computational Method | Information Obtained | Relevance to Benzenamine, 4-(ethenylsulfonyl)- |

| Potential Energy Surface (PES) Scan | Reaction pathway, intermediates, transition states | Mapping the course of Michael additions or reactions at the amino group. |

| Frequency Calculations | Characterization of stationary points (minima and transition states) | Confirming the nature of calculated structures and obtaining zero-point vibrational energies. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Confirms the connection between a transition state and the reactants/products | Verifying the calculated reaction pathway. |

Prediction of Molecular Interactions and Supramolecular Assemblies

The structure of Benzenamine, 4-(ethenylsulfonyl)- allows for a variety of non-covalent interactions that can lead to the formation of supramolecular assemblies. Computational methods can predict the nature and strength of these interactions.

Hydrogen Bonding and π-Interactions:

The amino group is a hydrogen bond donor, while the sulfonyl oxygens are hydrogen bond acceptors. Computational studies can predict the geometry and energy of these hydrogen bonds, which are likely to play a significant role in the crystal packing of the molecule. Additionally, the benzene (B151609) ring can participate in π-π stacking and C-H···π interactions.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The analysis generates a 3D surface around the molecule, colored according to the type and proximity of intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions. For Benzenamine, 4-(ethenylsulfonyl)-, Hirshfeld analysis would likely reveal the prevalence of H···O, H···H, and C···H/H···C contacts, corresponding to hydrogen bonds and van der Waals forces.

Molecular Dynamics (MD) Simulations:

MD simulations can be used to study the dynamic behavior of Benzenamine, 4-(ethenylsulfonyl)- in different environments, such as in solution or as part of a larger assembly. These simulations can provide insights into how the molecule interacts with solvent molecules and how it self-assembles into larger structures. By simulating a system containing multiple molecules over time, it is possible to observe the spontaneous formation of dimers, clusters, or even more ordered aggregates.

| Interaction Type | Participating Groups | Predicted Importance in Supramolecular Assembly |

| Hydrogen Bonding | -NH2 (donor), -SO2- (acceptor) | High |

| π-π Stacking | Benzene rings | Moderate to High |

| C-H···π Interactions | C-H bonds and benzene ring | Moderate |

| van der Waals Forces | All atoms | High |

Environmental Transformation and Degradation Pathways of Benzenamine, 4 Ethenylsulfonyl

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

No specific data from studies on the photodegradation or hydrolysis of Benzenamine, 4-(ethenylsulfonyl)- is available in the reviewed scientific literature. Therefore, its susceptibility to these abiotic degradation pathways under various environmental conditions, such as different pH levels and the presence of photosensitizers, remains unknown.

Biotic Transformation Pathways (e.g., Biodegradation)

There is a lack of research on the biodegradation of Benzenamine, 4-(ethenylsulfonyl)-. Information regarding its susceptibility to microbial degradation, the types of microorganisms capable of its transformation, and the specific enzymatic pathways involved is not documented in the available literature.

Identification of Transformation Products and Environmental Metabolites

As no studies on the abiotic or biotic degradation of Benzenamine, 4-(ethenylsulfonyl)- were found, there is no information available to identify its potential transformation products or environmental metabolites.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Transformations and Reaction Systems

Future research is poised to explore new catalytic methods to selectively functionalize either the vinyl sulfone or the aniline (B41778) group, enabling divergent synthesis pathways. The development of catalyst-controlled transformations will be crucial for creating complex molecular architectures from this relatively simple building block.

Drawing parallels from related sulfonyl compounds, research into palladium (Pd(0)) and rhodium (Rh(II)) dual catalytic systems could unlock novel intramolecular reactions, leading to the formation of unique heterocyclic structures. rsc.org Such catalyst-controlled divergent reactions could yield different products, such as isoquinolinones or aminoindanones, depending on the specific catalytic conditions applied. rsc.org

Furthermore, the aniline component itself can participate in or catalyze reactions. For instance, aniline is known to be an effective nucleophilic catalyst for hydrazone ligation, a key reaction in bioconjugation. nih.gov Future studies could investigate the catalytic activity of the aniline moiety within the 4-(vinylsulfonyl)aniline structure, potentially leading to self-catalyzing polymerization or conjugation systems under specific pH conditions. This exploration would aim to enhance reaction efficiency, reduce reliance on external catalysts, and allow for milder reaction conditions, which is particularly advantageous when working with sensitive biological molecules. nih.gov

Development of Advanced Functional Materials with Tunable Properties

BENZENAMINE, 4-(ETHENYLSULFONYL)- is an ideal monomer for the synthesis of advanced polymers with tailored characteristics. The vinyl sulfone group is a highly reactive Michael acceptor for step-growth polymerization with thiols, while the aniline group offers a site for secondary polymerization or modification, such as the formation of conductive polyaniline chains. preprints.orgnih.gov

Research into thiol-vinyl sulfone polymer networks has shown that the inclusion of the sulfone group significantly enhances the material's properties compared to more common thiol-acrylate systems. nih.gov Specifically, polymers derived from vinyl sulfone monomers exhibit higher glass transition temperatures (Tg), resulting in glassy, hard materials rather than soft elastomers. nih.gov Future work will focus on tuning these properties by systematically altering the polymer backbone.

A key research direction is the elimination of flexible linkages, such as esters, and the incorporation of rigid structures like aromatic rings or hydrogen-bonding groups like thiocarbamates. nih.gov This strategy has been shown to elevate the Tg and improve the hydrolytic stability of the resulting polymer network. nih.gov The aniline group in 4-(vinylsulfonyl)aniline provides a prime location for introducing such functionalities, allowing for the creation of high-performance thermoplastics. These materials are sought after for applications in water filtration membranes and medical equipment. digitellinc.com

Table 1: Effect of Functional Groups on Thiol-Michael Polymer Network Properties

| Property/Component | Observation | Reference |

|---|---|---|

| Ester Groups | The presence of ester groups in the polymer backbone considerably lowers the glass transition temperature (Tg). | nih.gov |

| Thiocarbamate Groups | Incorporating stiff thiocarbamate moieties introduces secondary hydrogen bonding, which in turn increases the polymer's Tg. | nih.gov |

| Sulfone Groups | Networks with a high weight fraction of sulfone groups exhibit significantly improved glass transition temperatures, often well above ambient temperature. | nih.gov |

| Aromatic Moieties | The inclusion of rigid aryl structures into the network elevates the Tg. | nih.gov |

Sustainable Synthesis and Circular Economy Considerations in Production and Utilization

The future production and use of 4-(vinylsulfonyl)aniline and its derivatives will be increasingly guided by the principles of green chemistry and the circular economy. mdpi.com Research efforts are being directed toward developing more sustainable synthesis routes that minimize waste and energy consumption. This includes optimizing reaction conditions by exploring alternative solvents and catalysts. For instance, studies on related compounds have demonstrated that using a mixed solvent system and optimizing the molar ratios of reactants can lead to significantly higher yields (up to 90%) and facilitate the recycling of the solvent. researchgate.net

In the context of a circular economy, the focus extends beyond production to the entire lifecycle of polymers derived from 4-(vinylsulfonyl)aniline. mdpi.comuc.edu Traditional polysulfones are often derived from petroleum-based resources and are not designed for recycling, contributing to plastic pollution. digitellinc.com A major future research avenue is the design of polysulfones that are chemically recyclable. digitellinc.comresearchgate.net This can be achieved by incorporating reversible chemical bonds, such as imines, into the polymer backbone. digitellinc.com The resulting polymers can be depolymerized back to their constituent monomers under specific conditions (e.g., a change in pH), allowing for a closed-loop system where the monomers can be recovered and reused. digitellinc.com This approach aligns with the goal of transforming polymer waste into new resources, reducing dependence on fossil fuels and mitigating environmental impact. mdpi.comresearchgate.net

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The bifunctional character of BENZENAMINE, 4-(ETHENYLSULFONYL)- makes it a powerful tool for interdisciplinary research, particularly at the intersection of chemical biology and material science. The vinyl sulfone group is a well-established electrophile for bioconjugation, reacting readily and specifically with nucleophilic residues on proteins, such as the thiol group of cysteine and the amine group of lysine. researchgate.net

This reactivity is a cornerstone of its application in chemical biology. researchgate.net The vinyl sulfone moiety serves as a versatile handle for covalently attaching probes, tags, or drugs to biomolecules under mild, biologically compatible conditions. researchgate.net A significant emerging application is in the development of diagnostic and therapeutic agents. For example, [18F]fluoro-4-(vinylsulfonyl)benzene, a radiolabeled analog, has been synthesized for the specific labeling of thiol-containing peptides and amino acids for use in Positron Emission Tomography (PET) imaging of tumors and inflammation. nih.gov

The synergy between its material-forming capability and its bio-reactivity opens up novel research avenues. Future work will likely focus on:

Creating Bioactive Materials: Using 4-(vinylsulfonyl)aniline as a monomer to create polymers and hydrogels that can then be functionalized with proteins, peptides, or other biologics to create smart biomaterials for tissue engineering or controlled drug release.

Developing Biosensors: Immobilizing enzymes or antibodies onto surfaces or polymer networks via the vinyl sulfone linker. The aniline moiety could simultaneously be polymerized to create a conductive polyaniline matrix, forming the basis of an electrochemical biosensor. preprints.orgresearchgate.net

Probing Biological Systems: The molecule can act as a crosslinker to study protein-protein interactions or to immobilize proteins for structural and functional studies. researchgate.net

Table 2: Biomolecules and Functional Groups Targeted by Vinyl Sulfone for Bioconjugation

| Target Residue/Molecule | Functional Group | Application Area | Reference |

|---|---|---|---|

| Cysteine | Thiol (-SH) | Protein labeling, PET imaging probes | researchgate.netnih.gov |

| Lysine | Amine (-NH₂) | Protein labeling, biophysical probes | researchgate.net |

| Histidine | Imidazole | Protein modification | researchgate.net |

| Peptides (e.g., RGD, Bombesin) | Thiol (-SH) | Radiopharmaceutical synthesis | nih.gov |

| Glutathione | Thiol (-SH) | Radiolabeling small biomolecules | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.